Methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate
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Overview
Description
Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate is an organic compound characterized by the presence of an isochromenone moiety fused to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-formylchromone with methyl 2-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester or amide derivatives .
Scientific Research Applications
Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-oxoisochromen-3-yl)benzoate
- Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate derivatives
Uniqueness
Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for various applications .
Biological Activity
Methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate, also known as a benzopyran derivative, exhibits a range of biological activities that have garnered interest in pharmacological research. This article aims to summarize the compound's biological effects, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
This compound has the molecular formula C17H12O3 and features a benzopyran moiety that is known for its diverse biological properties. The compound is characterized by its ability to interact with various biological targets, leading to significant pharmacological effects.
1. Antioxidant Activity
Benzopyran derivatives, including this compound, have demonstrated notable antioxidant properties. Research indicates that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. For instance, studies have shown that certain coumarin derivatives exhibit protective effects against oxidative damage in various cell lines .
2. Anti-inflammatory Effects
The compound has been implicated in anti-inflammatory activities. It is believed to inhibit key inflammatory pathways, including the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines. In vitro studies have reported that this compound can reduce nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
3. Antimicrobial Properties
This compound has shown antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi has been documented in several studies, suggesting its potential use in developing new antimicrobial agents .
4. Anticancer Potential
The compound exhibits promising anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. Mechanistic studies suggest that it may interfere with cell cycle progression and promote programmed cell death through various pathways, including caspase activation .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
Target | Effect |
---|---|
NF-kB Pathway | Inhibition of pro-inflammatory cytokine release |
Caspases | Induction of apoptosis |
Free Radicals | Scavenging activity |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antioxidant Study : A study demonstrated that the compound significantly reduced oxidative stress markers in human fibroblast cells, underscoring its potential as a therapeutic agent against oxidative damage .
- Anti-inflammatory Research : In an experimental model of inflammation, this compound was shown to lower levels of inflammatory mediators such as TNF-alpha and IL-6 in LPS-stimulated macrophages .
- Anticancer Investigation : A recent investigation highlighted the ability of this compound to inhibit the growth of various cancer cell lines, with a focus on its mechanism involving apoptosis induction through mitochondrial pathways .
Properties
CAS No. |
967-45-3 |
---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
methyl 2-(1-oxoisochromen-3-yl)benzoate |
InChI |
InChI=1S/C17H12O4/c1-20-16(18)14-9-5-4-8-13(14)15-10-11-6-2-3-7-12(11)17(19)21-15/h2-10H,1H3 |
InChI Key |
QHZBCYQGOQIODP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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